molecular formula C7H6F2O2 B14025935 2,3-Difluoro-4-(hydroxymethyl)phenol

2,3-Difluoro-4-(hydroxymethyl)phenol

Cat. No.: B14025935
M. Wt: 160.12 g/mol
InChI Key: NLVPCNYVOUJNDO-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(hydroxymethyl)phenol is a fluorinated phenolic compound that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The compound features both a phenolic hydroxyl group and a benzyl alcohol group on a difluorinated benzene ring, making it a valuable intermediate for constructing more complex molecules. The strategic incorporation of fluorine atoms can significantly alter a compound's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, which is a key strategy in modern drug design . As a multi-functional scaffold, it can be used in the synthesis of potential therapeutic agents, and its structure is related to intermediates used in developing enzyme inhibitors for research applications, such as dual aromatase-steroid sulfatase inhibitors (DASIs) investigated for breast cancer research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this chemical with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F2O2

Molecular Weight

160.12 g/mol

IUPAC Name

2,3-difluoro-4-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6F2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,10-11H,3H2

InChI Key

NLVPCNYVOUJNDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)F)F)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,3 Difluoro 4 Hydroxymethyl Phenol

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2,3-Difluoro-4-(hydroxymethyl)phenol points to two principal carbonyl-containing precursors: 2,3-difluoro-4-hydroxybenzoic acid and 2,3-difluoro-4-hydroxybenzaldehyde (B1323130). The hydroxymethyl group in the target molecule is a clear indicator of a reductive transformation in the final synthetic step.

Approaches from Fluorinated Benzoic Acid Derivatives

One of the primary retrosynthetic disconnections leads to 2,3-difluoro-4-hydroxybenzoic acid. This approach is predicated on the well-established reduction of a carboxylic acid to a primary alcohol. The synthesis of the requisite benzoic acid precursor can be complex, often starting from more basic fluorinated aromatics. For instance, a multi-step synthesis for a similar compound, 2,4-difluoro-3-hydroxybenzoic acid, has been detailed, starting from 3,4,5-trifluoronitrobenzene. This process involves a sequence of methoxylation, reduction of the nitro group, bromination, deamination, cyanation, and finally, hydrolysis to yield the carboxylic acid. rsc.org A similar strategic sequence could theoretically be adapted to produce 2,3-difluoro-4-hydroxybenzoic acid.

Another potential route to a fluorinated hydroxybenzoic acid involves the nucleophilic aromatic substitution on a more highly fluorinated benzoic acid. For example, the synthesis of 4-fluoro-2-hydroxybenzoic acid is achieved by treating 2,4-difluorobenzoic acid with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) at elevated temperatures. thieme-connect.com This highlights a strategy where a fluorine atom is displaced by a hydroxyl group.

Utilization of Fluorinated Aromatics with Hydroxymethyl Precursors

An alternative retrosynthetic strategy involves the direct formation of the hydroxymethyl group on a pre-existing difluorophenol ring system. This can be conceptualized as starting from a fluorinated aromatic compound that already contains a latent or protected hydroxymethyl group, or through the direct introduction of this group.

A more direct precursor is 2,3-difluoro-4-hydroxybenzaldehyde. The synthesis of this aldehyde can be approached from simpler fluorinated phenols. For example, a patented method describes the preparation of 2-fluoro-4-hydroxybenzaldehyde (B1296990) starting from 3-fluorophenol. google.com This process involves protecting the hydroxyl group, followed by bromination, Grignard reagent formation, and subsequent reaction with a formylating agent like dimethylformamide (DMF), and finally deprotection. google.com This general strategy could be adapted for the synthesis of 2,3-difluoro-4-hydroxybenzaldehyde from 2,3-difluorophenol (B1222669).

Direct Synthesis Routes and Functional Group Interconversions

The forward synthesis of this compound from its key precursors relies on established functional group interconversions, primarily reduction and hydroxymethylation.

Reductive Methodologies for Carbonyl Precursors

The most direct route to this compound is through the reduction of the corresponding aldehyde, 2,3-difluoro-4-hydroxybenzaldehyde. This transformation is typically achieved with high efficiency using common reducing agents.

Table 1: Reductive Methodologies for Carbonyl Precursors

Precursor Reducing Agent Typical Solvents General Conditions Product
2,3-Difluoro-4-hydroxybenzaldehyde Sodium borohydride (B1222165) (NaBH₄) Methanol (B129727), Ethanol Room temperature This compound
2,3-Difluoro-4-hydroxybenzoic acid (or its ester) Lithium aluminum hydride (LiAlH₄) Tetrahydrofuran (THF), Diethyl ether Reflux This compound

This table presents plausible, generalized conditions based on standard organic chemistry principles, as specific experimental data for these exact transformations were not found in the provided search results.

The reduction of an aldehyde is generally preferred over a carboxylic acid due to the milder conditions required and the higher chemoselectivity of reagents like sodium borohydride, which will not reduce the carboxylic acid.

Hydroxymethylation Reactions on Fluorinated Phenolic Scaffolds

Direct hydroxymethylation of a 2,3-difluorophenol scaffold presents a more convergent but potentially less regioselective approach. This would involve the introduction of a -CH₂OH group onto the aromatic ring in a single step. One common method for ortho-hydroxymethylation of phenols is the reaction with formaldehyde (B43269) in the presence of a base. However, controlling the position of substitution on an electronically complex ring like 2,3-difluorophenol can be challenging and may lead to a mixture of isomers.

Advanced Catalytic and Stereoselective Synthesis Approaches

While foundational methods provide viable routes to this compound, advanced catalytic approaches are continuously being developed to improve efficiency, selectivity, and environmental footprint. For the synthesis of fluorinated benzyl (B1604629) alcohols in general, catalytic hydrogenation of the corresponding benzaldehydes or benzoic acids (or their esters) is a key technology.

For instance, the hydrogenation of 3-fluorobenzoic acid to 3-fluorobenzyl alcohol can be carried out using a platinum-on-carbon (Pt/C) catalyst under hydrogen pressure. chemicalbook.com Similar catalytic hydrogenation could be applied to 2,3-difluoro-4-hydroxybenzoic acid or its ester derivatives. A patent also describes the hydrogen reduction of fluorinated benzonitriles to the corresponding benzylamines, which are then converted to benzyl alcohols, favoring Raney nickel or Raney cobalt catalysts. google.com

Emerging research in photocatalysis also offers novel pathways. For example, visible light-induced photocatalytic deoxyfluorination of benzyl alcohols using sulfur hexafluoride (SF₆) as the fluorinating agent has been reported, showcasing modern approaches to C-F bond formation. rsc.org While this is the reverse of the desired transformation, it highlights the active research in catalytic methods for fluorinated organic compounds.

Currently, there is limited specific information in the public domain regarding advanced catalytic or stereoselective methods tailored exclusively for the synthesis of this compound. The development of such methods would likely focus on the regioselective functionalization of the fluorinated aromatic ring or the catalytic reduction of the carbonyl precursors under milder and more sustainable conditions.

Catalytic Strategies in Phenol (B47542) Functionalization

The direct and selective introduction of a hydroxymethyl group onto a difluorinated phenol ring is a key challenge in synthesizing the target molecule. Catalytic C-H functionalization offers a powerful and atom-economical approach. A plausible strategy begins with the commercially available 2,3-difluorophenol. The primary task is to selectively introduce a functional group at the C4 position, which is para to the hydroxyl group.

One effective method for such transformations is catalytic formylation , followed by reduction. The formylation of phenols can be achieved under various catalytic conditions. For instance, palladium-catalyzed carbonylation reactions using formic acid as a carbon monoxide source have been developed for aryl halides. researchgate.net A potential route could involve the bromination of 2,3-difluorophenol to 4-bromo-2,3-difluorophenol, followed by a palladium-catalyzed formylation.

Alternatively, direct C-H formylation methods that are ortho-selective to a directing group could be adapted. While the hydroxyl group typically directs ortho, the electronic properties of the difluorinated ring might influence regioselectivity. Metal-free formylation using dimethyl sulfoxide (DMSO) as a formyl source has been shown to be effective for phenols bearing a directing group, such as a 1,2,3-triazole, adjacent to the hydroxyl group. ias.ac.in This highlights the importance of directing groups in achieving site-selectivity.

Another emerging strategy is electrophotocatalytic hydroxymethylation . Recent studies have demonstrated the direct hydroxymethylation of azaarenes using methanol under mild conditions, merging electrochemistry and photocatalysis to achieve high selectivity and avoid overoxidation to the corresponding aldehyde or carboxylic acid. nih.gov Adapting such a method for highly functionalized phenols would represent a significant advancement.

The table below summarizes potential catalytic strategies for the functionalization of a 2,3-difluorophenol precursor.

StrategyPrecursorKey Reagents/CatalystPotential Outcome
Formylation-Reduction 4-Bromo-2,3-difluorophenolPd Catalyst, Formic Acid Source (e.g., DCC/HCOOH), then a reducing agent (e.g., NaBH₄)This compound
Direct C-H Formylation 2,3-DifluorophenolMetal Catalyst (e.g., Cu), DMSO, O₂2,3-Difluoro-4-formylphenol (selectivity challenges)
Electrophotocatalysis 2,3-DifluorophenolOrganophotocatalyst, Methanol, ElectricityThis compound (methodology requires adaptation)

Exploration of Asymmetric Synthesis for Chiral Derivatives

While this compound is itself achiral, it serves as a valuable scaffold for the synthesis of chiral derivatives. The hydroxymethyl and phenol moieties are key functional handles for introducing stereocenters. Asymmetric synthesis can be approached by modifying the substrate with a chiral auxiliary or by employing a chiral catalyst. youtube.com

A primary strategy involves the oxidation of the hydroxymethyl group to an aldehyde, creating a prochiral center. This intermediate, 2,3-difluoro-4-formylphenol, can then undergo a variety of enantioselective nucleophilic additions.

Key Asymmetric Transformations:

Asymmetric Alkylation/Arylation: The use of chiral organometallic reagents or a combination of an achiral reagent with a chiral ligand can add alkyl or aryl groups to the formyl moiety, creating a chiral secondary alcohol.

Asymmetric Allylation/Crotylation: Chiral reagents or catalysts can facilitate the enantioselective addition of allyl or crotyl groups, yielding chiral homoallylic alcohols.

Catalytic Asymmetric Transfer Hydrogenation: This method can be used for the enantioselective reduction of a ketone derivative, should the hydroxymethyl group be oxidized and then subjected to a Grignard addition.

The development of chiral ligands and catalysts, such as those derived from BINOL, is crucial for these transformations. mdpi.comencyclopedia.pub Chiral phosphoric acids have also emerged as powerful catalysts for a range of asymmetric reactions, including those that could construct complex chiral architectures from phenol derivatives. acs.org For example, a chiral phosphoric acid could catalyze the enantioselective addition of a nucleophile to an imine derived from the corresponding aldehyde, leading to chiral amines.

The following table outlines potential pathways to chiral derivatives starting from the target compound.

Starting Material ModificationAsymmetric ReactionCatalyst/Reagent TypeChiral Product
Oxidation to AldehydeEnantioselective AlkylationChiral Ligand + DialkylzincChiral Secondary Alcohol
Oxidation to AldehydeAsymmetric AllylationChiral Boron or Silicon ReagentChiral Homoallylic Alcohol
Derivatization to ImineAsymmetric Aza-Henry ReactionChiral Copper ComplexChiral Nitro Amine

Process Optimization and Scalability Studies for this compound

The transition from laboratory-scale synthesis to large-scale production requires rigorous process optimization and scalability studies. For a multi-step synthesis of a fluorinated intermediate like this compound, several factors must be considered to ensure an efficient, safe, and economical process. sinoshiny.com

Key Optimization Parameters:

Raw Material Selection: The choice of high-quality, readily available starting materials, such as 2,3-difluorophenol, is fundamental. sinoshiny.com

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and solvent choice is critical. sinoshiny.com For catalytic steps, minimizing catalyst loading without compromising yield or selectivity is a primary goal. researchgate.net

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization over chromatographic separation, is essential for achieving high purity on a large scale.

Safety: The corrosive and toxic nature of many fluorinating agents and reagents requires specialized equipment and handling protocols to ensure operational safety. pharmtech.com

A thorough understanding of the reaction mechanism for each step is crucial for identifying rate-determining steps and potential side reactions. sinoshiny.com This knowledge allows for targeted optimization to suppress unwanted byproducts and enhance the yield of the desired product. For fluorinated pharmaceutical intermediates, achieving high purity is paramount, necessitating stringent quality control throughout the manufacturing process. sinoshiny.com Custom synthesis providers often play a key role in developing scalable routes for complex fluorinated building blocks. nbinno.com

Chemical Derivatization and Functional Group Transformations of 2,3 Difluoro 4 Hydroxymethyl Phenol

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 2,3-Difluoro-4-(hydroxymethyl)phenol is a primary site for chemical modification, readily undergoing reactions such as etherification, esterification, and the formation of sulfamate (B1201201) derivatives. These transformations alter the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity.

Etherification and Esterification Reactions

The nucleophilic character of the phenolic oxygen facilitates its conversion into ethers and esters. Etherification is commonly achieved through the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the corresponding ether. wikipedia.orgmasterorganicchemistry.comyoutube.com For instance, reaction with an alkyl bromide in the presence of a base like potassium carbonate would yield the corresponding 2,3-difluoro-4-(hydroxymethyl)phenyl ether.

Esterification of the phenolic hydroxyl group can be accomplished by reaction with acyl chlorides or acid anhydrides. google.com These reactions typically proceed under basic conditions or with the use of an acylation catalyst. The resulting esters are valuable intermediates in organic synthesis and can exhibit a range of chemical and biological properties.

Reaction TypeReagentsProduct Type
EtherificationAlkyl halide, Base (e.g., K2CO3)2,3-Difluoro-4-(hydroxymethyl)phenyl ether
EsterificationAcyl chloride or Acid anhydride, Base2,3-Difluoro-4-(hydroxymethyl)phenyl ester

Formation of Sulfamate Derivatives

The phenolic hydroxyl group can also be converted to a sulfamate group. This transformation is typically achieved by reacting the phenol with sulfamoyl chloride in the presence of a base. The resulting sulfamate derivatives are of interest in medicinal chemistry due to their potential as enzyme inhibitors.

Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl group at the 4-position of the aromatic ring provides another avenue for derivatization. This benzylic alcohol functionality can undergo oxidation to form an aldehyde or carboxylic acid, and the hydroxyl group can be replaced through halogenation or alkylation reactions.

Oxidation and Further Derivatization at the Benzylic Position

Oxidation of the primary alcohol of the hydroxymethyl group can yield either the corresponding aldehyde, 2,3-difluoro-4-hydroxybenzaldehyde (B1323130), or the carboxylic acid, 2,3-difluoro-4-hydroxybenzoic acid, depending on the oxidizing agent and reaction conditions. googleapis.com Mild oxidizing agents, such as manganese dioxide or pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation to the aldehyde. googleapis.com Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will further oxidize the aldehyde to the carboxylic acid. The resulting aldehyde can then serve as a precursor for the synthesis of other functional groups, for instance, by conversion to an oxime and subsequent dehydration to a nitrile. epo.org

Oxidation ProductTypical Oxidizing Agent(s)
2,3-Difluoro-4-hydroxybenzaldehydeMnO2, PCC
2,3-Difluoro-4-hydroxybenzoic acidKMnO4, CrO3

Halogenation and Alkylation Reactions

The hydroxyl group of the hydroxymethyl moiety can be substituted by a halogen atom, typically chlorine or bromine, using appropriate halogenating agents. For example, reaction with thionyl chloride (SOCl₂) or a phosphorus halide can convert the alcohol to the corresponding benzyl (B1604629) halide. This transformation is significant as it introduces a good leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a variety of other functional groups at the benzylic position.

Alkylation at the benzylic oxygen to form a benzyl ether can also be achieved, although this is generally less common than alkylation at the more acidic phenolic hydroxyl group.

Transformations of the Difluorinated Aromatic Ring

The difluorinated aromatic ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although the presence of the fluorine atoms and the other substituents significantly influences the regioselectivity and reactivity of these transformations.

The hydroxyl and hydroxymethyl groups are ortho, para-directing activators for electrophilic aromatic substitution, while the fluorine atoms are deactivating but also ortho, para-directing. wikipedia.orgmasterorganicchemistry.combyjus.com Therefore, electrophiles are expected to substitute at the positions ortho and para to the hydroxyl group. However, the strong electron-withdrawing nature of the two fluorine atoms can make the ring less susceptible to electrophilic attack compared to phenol itself. wikipedia.orgbyjus.com

Conversely, the electron-withdrawing fluorine atoms activate the ring towards nucleophilic aromatic substitution (SNA). wikipedia.orglibretexts.orgchemistrysteps.comscience.gov This type of reaction involves the displacement of one of the fluorine atoms by a nucleophile. The position of the substitution is directed by the activating groups. In the case of this compound, a strong nucleophile could potentially replace one of the fluorine atoms, particularly if the reaction is facilitated by the electronic effects of the other substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. In this compound, the two fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect, which can activate the aromatic ring towards nucleophilic attack. Generally, halogens activated by electron-withdrawing substituents are amenable to displacement by a variety of nucleophiles. nih.gov

The fluorine atoms themselves can act as leaving groups in SNAr reactions, a phenomenon that is well-documented for polyfluorinated aromatic compounds. The rate of displacement typically follows the order F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Potential SNAr reactions of this compound could involve the displacement of one or both fluorine atoms by various nucleophiles. The regioselectivity of such reactions would be influenced by the electronic effects of the hydroxyl and hydroxymethyl groups. The hydroxyl group, being a strong electron-donating group by resonance, would preferentially activate the positions ortho and para to it for electrophilic attack, and consequently, may influence the stability of the Meisenheimer complex intermediate in SNAr reactions.

Nucleophile (Nu-)Potential Product(s)Plausible Reaction Conditions
Methoxide (CH₃O⁻)2-Fluoro-3-methoxy-4-(hydroxymethyl)phenol and/or 3-Fluoro-2-methoxy-4-(hydroxymethyl)phenolNaOCH₃, CH₃OH, heat
Ammonia (NH₃)2-Amino-3-fluoro-4-(hydroxymethyl)phenol and/or 3-Amino-2-fluoro-4-(hydroxymethyl)phenolNH₃ (aq. or in a sealed tube), heat
Thiophenoxide (C₆H₅S⁻)2-Fluoro-4-(hydroxymethyl)-3-(phenylthio)phenol and/or 3-Fluoro-4-(hydroxymethyl)-2-(phenylthio)phenolC₆H₅SH, K₂CO₃, DMF, heat

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The regioselectivity of EAS reactions on this compound is determined by the directing effects of the existing substituents.

The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The two fluorine atoms (-F) are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho, para-directing because of their ability to donate electron density through resonance. The hydroxymethyl group (-CH₂OH) is a weakly deactivating, ortho, para-directing group.

Common electrophilic aromatic substitution reactions that could be envisaged for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Below is a table of plausible electrophilic aromatic substitution reactions for this compound, based on general principles of electrophilic aromatic substitution on substituted phenols.

Electrophilic ReagentElectrophile (E⁺)Expected Major ProductPlausible Reaction Conditions
HNO₃/H₂SO₄NO₂⁺2,3-Difluoro-4-(hydroxymethyl)-6-nitrophenolDilute HNO₃, low temperature
Br₂ in CCl₄Br⁺6-Bromo-2,3-difluoro-4-(hydroxymethyl)phenolBr₂, CCl₄, room temperature
SO₃/H₂SO₄SO₃This compound-6-sulfonic acidFuming H₂SO₄
CH₃Cl/AlCl₃CH₃⁺2,3-Difluoro-4-(hydroxymethyl)-6-methylphenolCH₃Cl, AlCl₃ (Friedel-Crafts Alkylation)

Synthesis of Complex Molecular Architectures Utilizing the this compound Scaffold

The functional groups present in this compound make it a versatile building block for the synthesis of more complex molecules, including heterocyclic systems, polyaromatic structures, and macrocycles.

Annulation and Cyclization Reactions to Form Heterocyclic Systems

The phenolic hydroxyl group and the aromatic ring of this compound are suitable functionalities for participating in annulation and cyclization reactions to form various heterocyclic systems. For instance, the synthesis of benzofurans, a common heterocyclic motif in natural products and pharmaceuticals, often starts from phenols.

One potential route to a difluorinated and substituted benzofuran (B130515) would be the reaction of this compound with an α-haloketone followed by intramolecular cyclization. The initial step would be the O-alkylation of the phenolic hydroxyl group, followed by a base- or acid-catalyzed cyclization to furnish the benzofuran ring.

Another possibility is the palladium-catalyzed intramolecular cyclization of an appropriately substituted derivative. For example, if the hydroxymethyl group is converted to a vinyl group, an intramolecular palladium-catalyzed carboalkoxylation could potentially lead to the formation of a dihydrobenzofuran derivative. umich.edu

The following table outlines a hypothetical reaction scheme for the synthesis of a benzofuran derivative from this compound.

Reaction StepReagents and ConditionsIntermediate/Product
1. O-AlkylationChloroacetone, K₂CO₃, Acetone1-(2,3-Difluoro-4-(hydroxymethyl)phenoxy)propan-2-one
2. Intramolecular CyclizationPolyphosphoric acid, heat5,6-Difluoro-7-(hydroxymethyl)-2-methylbenzofuran

Incorporation into Polyaromatic and Macrocyclic Structures

The difunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a hydroxymethyl group that can be further functionalized, makes it an attractive component for the synthesis of polyaromatic and macrocyclic structures.

For the construction of polyaromatic hydrocarbons (PAHs), the hydroxymethyl group could be converted into a more reactive functional group, such as a halomethyl or a triflate group, to facilitate coupling reactions like Suzuki or Stille cross-coupling with other aromatic partners. Subsequent intramolecular cyclodehydrogenation (a Scholl-type reaction) could then lead to the formation of a larger polycyclic aromatic system.

In the realm of macrocycle synthesis, this compound could serve as a rigid, fluorinated phenolic unit. The synthesis of crown ethers and their analogues often involves the reaction of catechols or other dihydroxyphenols with dihalides. northwestern.edu While not a diol itself, the hydroxymethyl group of the title compound could be elaborated into a second hydroxyl group or another nucleophilic center to enable macrocyclization. For instance, reduction of a 4-formyl-2,3-difluorophenol (obtainable by oxidation of the title compound) could be a route to a diol suitable for such reactions.

A plausible, albeit hypothetical, approach to a macrocycle is depicted in the table below, where two molecules of a derivative of this compound are linked by a diether chain.

Reaction StepReagents and ConditionsIntermediate/Product
1. OxidationMnO₂ or PCC, CH₂Cl₂2,3-Difluoro-4-formylphenol
2. Williamson Ether Synthesis1,n-Dibromoalkane, K₂CO₃, DMFBis(2,3-difluoro-4-formylphenoxy)alkane
3. Intramolecular McMurry CouplingTiCl₄, Zn, THF, refluxA difluorinated, polyaromatic macrocycle

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 2,3 Difluoro 4 Hydroxymethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For fluorinated compounds like 2,3-Difluoro-4-(hydroxymethyl)phenol, multinuclear NMR experiments are particularly powerful.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis

One-dimensional NMR spectra provide fundamental information about the structure of this compound. The analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) spectra allows for the assignment of each atom in the molecule.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl protons. The two aromatic protons will appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atoms. The -CH₂- protons of the hydroxymethyl group will typically appear as a singlet, or a doublet if coupled to the hydroxyl proton.

¹³C NMR: The ¹³C spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl and hydroxymethyl groups. The carbons directly bonded to fluorine (C2 and C3) will exhibit large one-bond carbon-fluorine (¹JCF) coupling constants, appearing as doublets. Other aromatic carbons will show smaller, multi-bond JCF couplings.

¹⁹F NMR: As a 100% abundant and highly sensitive nucleus, ¹⁹F NMR is an excellent tool for analyzing fluorinated compounds. nih.gov The spectrum for this compound is expected to show two distinct signals for the fluorine atoms at C2 and C3, as they are in different chemical environments. These signals will be split into doublets due to coupling to each other (³JFF) and will also exhibit couplings to nearby protons (JHF), providing crucial information for structural confirmation. osti.gov

Table 1: Predicted NMR Spectral Data for this compound

NucleusPositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
¹HH-5~6.8-7.1dd³JHH, ⁴JHF
¹HH-6~6.9-7.2dd³JHH, ⁵JHF
¹H-CH₂-~4.5-4.7s-
¹HAr-OH~5.0-6.0s (broad)-
¹H-CH₂OHVariables (broad)-
¹³CC-1~140-145 (d)d²JCF
¹³CC-2~145-150 (dd)dd¹JCF, ²JCF
¹³CC-3~148-153 (dd)dd¹JCF, ²JCF
¹³CC-4~125-130 (t)t³JCF
¹³CC-5~115-120 (d)d³JCF
¹³CC-6~120-125s-
¹³C-CH₂-~60-65s-
¹⁹FF at C-2~ -130 to -150d³JFF
¹⁹FF at C-3~ -135 to -155d³JFF

Multidimensional NMR Techniques for Complex Structure Assignment (e.g., COSY, HSQC, HMBC)

For unambiguous assignment of all signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other. For this compound, a cross-peak between the H-5 and H-6 aromatic protons would be expected, confirming their adjacent positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It would be used to definitively link the H-5, H-6, and -CH₂- proton resonances to their corresponding carbon signals (C-5, C-6, and the hydroxymethyl carbon). sdsu.eduresearchgate.net

Solid-State NMR Spectroscopy for Polymorphic Analysis

The physical properties of a solid compound can be highly dependent on its crystalline form, or polymorphism. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing these different solid forms. researchgate.netsemanticscholar.org Since solution NMR obliterates the crystal structure, SSNMR is essential for studying the compound in its solid state.

Different polymorphs of this compound or its derivatives would have distinct arrangements of molecules in the crystal lattice. These variations in intermolecular distances and orientations result in different local electronic environments for the nuclei. Consequently, ¹³C and ¹⁹F Cross-Polarization Magic Angle Spinning (CP/MAS) SSNMR spectra would exhibit different chemical shifts for the same atom in different polymorphs. acs.org This allows for the identification and quantification of different polymorphic forms, which is critical in materials science and pharmaceutical development. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides vital information on the molecular weight and elemental formula of a compound, as well as structural details inferred from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy. The technique measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique elemental formula. For this compound, HRMS would confirm its molecular formula as C₇H₆F₂O₂.

Table 2: HRMS Data for this compound

IonFormulaCalculated Exact Mass (m/z)Typical Measured Mass (m/z)Difference (ppm)
[M+H]⁺C₇H₇F₂O₂⁺161.03576161.03571<1
[M+Na]⁺C₇H₆F₂NaO₂⁺183.01770183.01765<1
[M-H]⁻C₇H₅F₂O₂⁻159.02081159.02086<1

Fragmentation Pathway Analysis and Tandem Mass Spectrometry (MS/MS)

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint that helps to confirm the molecular structure. Tandem mass spectrometry (MS/MS) is a technique where a specific ion (e.g., the molecular ion) is selected, fragmented further by collision with an inert gas, and the resulting fragments are analyzed. uab.edumdpi.com This provides clear evidence of fragmentation pathways. researchgate.netnih.gov

For this compound, the molecular ion ([M]⁺• at m/z 160) would be observed. Key fragmentation pathways would likely include:

Loss of a hydrogen radical: [M-H]⁺ at m/z 159, from the benzylic position.

Loss of water: [M-H₂O]⁺• at m/z 142, a common fragmentation for benzyl (B1604629) alcohols.

Loss of formaldehyde (B43269): [M-CH₂O]⁺• at m/z 130, via rearrangement.

Loss of the hydroxymethyl radical: [M-•CH₂OH]⁺ at m/z 129.

Loss of carbon monoxide: [M-CO]⁺• at m/z 132, a characteristic fragmentation of phenols.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonFormulaComments
160[M]⁺•[C₇H₆F₂O₂]⁺•Molecular Ion
159[M-H]⁺[C₇H₅F₂O₂]⁺Loss of H• from -CH₂OH
142[M-H₂O]⁺•[C₇H₄F₂O]⁺•Loss of water
132[M-CO]⁺•[C₆H₆F₂O]⁺•Loss of carbon monoxide from phenol (B47542) ring
129[M-CH₂OH]⁺[C₆H₃F₂O]⁺Loss of hydroxymethyl radical

X-ray Diffraction Crystallography

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, which is crucial for understanding stereochemistry and intermolecular forces.

While a specific single-crystal X-ray structure for this compound is not publicly available, analysis of its close structural analogue, 4-(Hydroxymethyl)phenol, provides significant insight into the likely conformation and structural parameters. researchgate.net

In the crystal structure of 4-(Hydroxymethyl)phenol, the molecule is largely planar, with the phenolic oxygen and the hydroxymethyl carbon atoms lying nearly in the plane of the benzene (B151609) ring. researchgate.net For this compound, a similar planarity of the core structure is expected. However, the presence of ortho-fluorine atoms introduces the possibility of intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent fluorine atom (O-H···F), or between the hydroxymethyl group and its neighboring fluorine. Such interactions can significantly influence the preferred conformation, particularly the orientation of the hydroxyl and hydroxymethyl groups relative to the phenyl ring. nih.gov Theoretical studies on fluorinated benzyl alcohols have shown that intramolecular O-H···F and C-H···O interactions contribute significantly to the stabilization of various conformations. nih.govresearchgate.net

The crystallographic data for the analogue 4-(Hydroxymethyl)phenol is summarized below.

Table 1: Crystallographic Data for 4-(Hydroxymethyl)phenol

Parameter Value
Chemical Formula C₇H₈O₂
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 9.524 (3)
b (Å) 11.006 (4)
c (Å) 5.942 (2)
V (ų) 622.9 (4)

Data sourced from Liu, W.-S., et al. (2009). researchgate.net

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the case of this compound, these interactions would primarily include strong O-H···O hydrogen bonds, as well as weaker C-H···O, C-H···F, and potentially C-H···π interactions. researchgate.netbrainly.com

The crystal structure of 4-(Hydroxymethyl)phenol reveals a network of intermolecular O-H···O hydrogen bonds that link the molecules together, which is a critical factor in stabilizing the crystal structure. researchgate.net A weak C-H···π interaction is also observed. researchgate.net For the difluorinated target compound, similar strong hydrogen bonding involving both the phenolic and alcoholic hydroxyl groups would be the dominant force in directing the crystal packing. The fluorine atoms would likely participate in weaker hydrogen bonds and dipole-dipole interactions, further influencing the supramolecular architecture. Studies on halogenated benzyl alcohols have shown that homochiral aggregation (pairing of molecules with the same chirality) is a preferred interaction, which could also be a feature in the crystal packing of derivatives of this compound. rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Hydrogen Bonding Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule. Each functional group vibrates at a characteristic frequency, providing a unique "fingerprint" spectrum.

For this compound, these techniques would identify key vibrational modes. A detailed study on the closely related 2,3-Difluorophenol (B1222669) provides a strong basis for assigning the primary spectral features. nih.gov The presence of the hydroxymethyl group would introduce additional bands corresponding to C-H and O-H stretching and bending modes.

Key expected vibrational frequencies include:

O-H Stretching: A broad band in the FTIR spectrum, typically in the 3200-3600 cm⁻¹ region, is characteristic of hydrogen-bonded hydroxyl groups (both phenolic and alcoholic). In IR studies of fluorinated benzyl alcohols, the position of the ν(OH) band is sensitive to intramolecular hydrogen bonding. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group are expected just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1400-1650 cm⁻¹ region.

C-F Stretching: Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.

C-O Stretching: The phenolic C-O stretch is typically found around 1200-1260 cm⁻¹, while the alcoholic C-O stretch appears in the 1000-1100 cm⁻¹ range.

Table 2: Selected Vibrational Frequencies for 2,3-Difluorophenol

Wavenumber (cm⁻¹) FT-Raman Wavenumber (cm⁻¹) FT-IR Assignment
3629 - O-H Stretch
3089 3091 C-H Stretch
1622 1622 C-C Stretch
1500 1502 C-C Stretch
1290 1292 C-F Stretch
1259 1258 C-O Stretch
857 857 C-H Bending

Data adapted from Sundaraganesan, N., et al. (2007). nih.gov

These techniques are particularly useful for studying hydrogen bonding. The formation of intermolecular or intramolecular hydrogen bonds causes a broadening and a shift to lower frequency (red shift) of the O-H stretching band, providing direct evidence of these interactions. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light as electrons are promoted to higher energy orbitals, while fluorescence spectroscopy measures the emission of light as they relax back to the ground state.

For this compound, the UV-Vis absorption spectrum is expected to be dominated by π → π* transitions within the benzene ring. Phenol itself exhibits a primary absorption band around 270 nm. researchgate.net The presence of hydroxyl, hydroxymethyl, and fluorine substituents will influence the precise wavelength and intensity of these absorptions. The electron-donating hydroxyl group and the electron-withdrawing fluorine atoms will modulate the energy of the molecular orbitals, potentially causing a shift in the absorption maximum (λ_max). acs.orgacs.org

Fluorescence spectroscopy provides further information on the electronic structure and excited state properties. Phenolic compounds are known to be fluorescent. nih.gov For instance, phenol has an excitation peak at approximately 273 nm and an emission peak around 300 nm. aatbio.com The fluorescence spectrum of this compound is anticipated to show similar characteristics, with the exact excitation and emission maxima being sensitive to the electronic effects of the substituents and the solvent environment. researchgate.net

Table 3: Typical Electronic Transition Wavelengths for Phenol

Technique Wavelength (nm) Transition Type
UV-Vis Absorption ~270-275 π → π*
Fluorescence Excitation ~273 S₀ → S₁

Data sourced from AAT Bioquest and other studies on phenol spectroscopy. researchgate.netaatbio.com

Computational and Theoretical Chemistry Studies of 2,3 Difluoro 4 Hydroxymethyl Phenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the electronic Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.

A foundational step in computational chemistry is the optimization of the molecular geometry to find the lowest energy structure. For 2,3-Difluoro-4-(hydroxymethyl)phenol, this would be performed using methods like DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). researchgate.netkarazin.ua This process determines the most stable arrangement of atoms by finding the minimum on the potential energy surface. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles.

Upon obtaining the optimized geometry, electronic structure analysis can be performed. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, orbital interactions, and the nature of chemical bonds. For this molecule, NBO analysis would reveal the electron-withdrawing effects of the two fluorine atoms and the hydroxyl group on the aromatic ring's electron density. It would also characterize the intramolecular interactions, such as potential hydrogen bonding between the phenolic hydroxyl group and the adjacent fluorine atom, which can influence the molecule's conformation and reactivity. acs.org

Below is an illustrative table of selected optimized geometrical parameters for this compound, as would be predicted from a DFT/B3LYP/6-311++G(d,p) calculation. These values are based on typical results for similarly substituted phenol (B47542) compounds. researchgate.netkarazin.ua

Illustrative Optimized Geometrical Parameters
ParameterPredicted Value (DFT/B3LYP)
Bond Lengths (Å)
C-O (Phenolic)1.365
O-H (Phenolic)0.962
C2-F1.358
C3-F1.349
C4-C (Methylene)1.510
C-O (Alcohol)1.428
C-C (Aromatic Avg.)1.395
Bond Angles (°)
C-O-H (Phenolic)109.5
C1-C2-F118.5
C2-C3-F120.0
C3-C4-C (Methylene)121.0
C4-C(Methylene)-O112.5

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to interpret and assign experimental spectra. Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, can be simulated by calculating the harmonic vibrational frequencies at the optimized geometry. nih.gov These calculations provide the frequencies of the normal modes of vibration and their corresponding intensities. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as O-H stretching, C-F stretching, and phenyl ring deformations. researchgate.net

Similarly, electronic spectra (UV-Visible) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.

The following table provides a hypothetical set of calculated vibrational frequencies and their assignments for this compound, based on studies of 2,3-difluorophenol (B1222669) and other substituted phenols. nih.govnih.gov

Illustrative Predicted Vibrational Frequencies and Assignments
ModeCalculated Frequency (cm-1, Scaled)IR IntensityAssignment (PED)
ν(O-H) Phenolic3640HighO-H stretch
ν(O-H) Alcohol3625MediumO-H stretch
ν(C-H) Aromatic3080LowAromatic C-H stretch
ν(C-H) Methylene2950MediumCH2 asymmetric stretch
ν(C=C) Ring1610HighPhenyl ring C=C stretch
δ(O-H) Phenolic1350MediumO-H in-plane bend
ν(C-F)1280Very HighC-F stretch
ν(C-O) Phenolic1245HighC-O stretch
ν(C-O) Alcohol1030HighC-O stretch

The presence of rotatable bonds, specifically the C-O bond of the phenolic hydroxyl group and the C-C bond of the hydroxymethyl group, means that this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable conformers and to determine the energy barriers for rotation between them.

This is typically achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angle of a specific rotatable bond. researchgate.netresearchgate.net By systematically rotating the hydroxyl and hydroxymethyl groups, one can map the potential energy landscape, identifying energy minima that correspond to stable conformers and energy maxima that represent the transition states for interconversion. emory.edu This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature, which can impact its biological activity and chemical reactivity.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular modeling and dynamics simulations are used to explore the behavior of molecules in a condensed phase, such as in solution, and to simulate dynamic processes like chemical reactions.

The interactions of this compound with its environment, particularly solvent molecules, are critical to its real-world behavior. Computational methods can effectively model these interactions. The fluorination of phenolic compounds is known to increase their hydrogen bond donor ability, making the phenolic proton more acidic and capable of forming stronger hydrogen bonds with acceptor molecules. rsc.org

Solvent effects are often incorporated into quantum chemical calculations using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarized Continuum Model (CPCM). researchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solution environment. nih.gov These studies can predict how properties like conformational stability and reactivity change in different solvents, for example, showing that intramolecular hydrogen bonds may be weakened in more polar solvents. researchgate.net For more explicit detail, molecular dynamics (MD) simulations can be used, where the solute is placed in a box of individual solvent molecules, providing a detailed picture of the specific solute-solvent hydrogen bonding network. nih.gov

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. For this compound, this could involve studying reactions such as oxidation of the phenol, nucleophilic substitution of the fluorine atoms, or reactions involving the hydroxymethyl group. researchgate.net

To study a reaction, computational methods are used to locate the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net Finding the TS is crucial as its energy determines the activation energy of the reaction. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.net An IRC calculation maps the Minimum Energy Path (MEP) on the potential energy surface that connects the transition state to the reactants and products, confirming that the located TS is correct for the reaction of interest. researchgate.net These simulations provide a detailed, step-by-step view of the bond-breaking and bond-forming processes, offering fundamental insights into the reaction's kinetics and mechanism. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. acs.orgnih.gov These models are predicated on the principle that the structure of a molecule dictates its activity and properties. acs.org For phenolic compounds, QSAR and QSPR studies are instrumental in predicting their behavior and guiding the design of new molecules with desired characteristics.

The reactivity and selectivity of this compound are governed by the electronic and steric effects of its substituents: two fluorine atoms, a hydroxyl group, and a hydroxymethyl group on the benzene (B151609) ring. QSPR models can be employed to predict how these groups influence the molecule's reactivity in various chemical reactions.

The fluorine atoms at the 2- and 3-positions are strong electron-withdrawing groups due to their high electronegativity. This electronic withdrawal affects the electron density distribution around the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. The hydroxyl group at the 1-position is an activating, ortho-, para-directing group, while the hydroxymethyl group at the 4-position is a weakly deactivating, ortho-, para-directing group. The interplay of these electronic effects determines the preferred sites of reaction.

Computational descriptors used in QSPR models to predict reactivity include:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net For this compound, the calculated distribution of these descriptors would highlight the most electron-rich and electron-poor regions, thus predicting the sites for electrophilic and nucleophilic attack.

Steric Descriptors: These describe the size and shape of the molecule. The steric hindrance from the substituents can influence the accessibility of certain reaction sites, thereby affecting selectivity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its connectivity and branching.

By developing a QSPR model using a dataset of structurally similar phenols with known reactivity, the reactivity and selectivity of this compound could be predicted. For instance, the model might predict a higher susceptibility to nucleophilic aromatic substitution due to the electron-withdrawing fluorine atoms.

Table 1: Predicted Reactivity Descriptors for Phenolic Compounds

DescriptorPhenol4-FluorophenolThis compound (Predicted Trend)
HOMO Energy (eV) LowerSlightly LowerLower
LUMO Energy (eV) HigherLowerSignificantly Lower
Dipole Moment (Debye) ModerateHigherHigher
Most Negative Atomic Charge Oxygen (hydroxyl)Oxygen (hydroxyl)Oxygen (hydroxyl)

This table presents a qualitative prediction of trends based on the known effects of substituents on phenol.

QSAR models are widely used to correlate the structural features of phenolic compounds with their in vitro biological activities, such as antioxidant, antimicrobial, or enzyme inhibitory effects. nih.govjst.go.jp The development of a QSAR model for this compound would involve correlating its calculated molecular descriptors with experimentally determined biological activities.

Mechanistic insights can be gleaned from the interpretation of the QSAR models. For example, if a descriptor related to hydrophobicity, like logP, is found to be significant in a QSAR model for antimicrobial activity, it would suggest that the compound's ability to partition into bacterial cell membranes is a key determinant of its efficacy. researchgate.net In silico studies on similar compounds have shown that parameters like topological polar surface area (TPSA) and molecular weight are also critical for predicting biological interactions. researchgate.net

Table 2: Descriptors for QSAR Modeling of Biological Activity

Descriptor TypeExamplesRelevance to Biological Activity
Electronic HOMO/LUMO energies, Mulliken chargesReceptor binding, redox potential
Steric Molecular volume, surface areaLigand-receptor fit
Hydrophobic LogPMembrane permeability, protein binding
Topological Connectivity indices, shape indicesOverall molecular structure-activity relationship

Thermodynamic and Kinetic Property Predictions (e.g., bond dissociation enthalpies, pKa)

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic and kinetic properties of molecules like this compound. mdpi.comjst-ud.vn

Bond Dissociation Enthalpies (BDEs): The O-H BDE is a key parameter for assessing the antioxidant activity of phenols via the hydrogen atom transfer mechanism. nih.gov DFT calculations can provide accurate predictions of BDEs. nih.gov For this compound, the electron-withdrawing fluorine atoms are expected to increase the O-H BDE compared to phenol, making hydrogen abstraction more difficult. This is because the fluorine atoms destabilize the resulting phenoxyl radical.

pKa: The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group. The pKa value is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and biological activity. jst-ud.vn The electron-withdrawing nature of the two fluorine atoms in this compound would significantly stabilize the corresponding phenoxide anion, thereby increasing the acidity and lowering the pKa value compared to phenol. Computational methods that combine DFT with continuum solvation models can predict pKa values with good accuracy. mdpi.comnih.govresearchgate.net

Table 3: Predicted Thermodynamic Properties of this compound

PropertyPhenol (Experimental)This compound (Predicted)Computational Method
O-H Bond Dissociation Enthalpy (kcal/mol) ~88> 88DFT (e.g., B3LYP/6-311++G(d,p))
pKa 9.95< 9.95DFT with solvation model (e.g., SMD, PCM)

The predicted values are based on established trends for substituted phenols and have not been experimentally confirmed for this specific compound.

Mechanistic Investigations of Reactions Involving 2,3 Difluoro 4 Hydroxymethyl Phenol

Elucidation of Reaction Mechanisms in Synthetic Pathways

Understanding the mechanisms of synthetic routes to and from 2,3-Difluoro-4-(hydroxymethyl)phenol is crucial for optimizing reaction conditions and improving yields. The electronic properties of the fluorine atoms play a pivotal role in these pathways.

The two fluorine atoms at the C2 and C3 positions exert strong inductive electron-withdrawing effects (-I) and weaker resonance electron-donating effects (+M). This combination significantly influences the electron density distribution of the aromatic ring, thereby directing the outcome of electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution (EAS), the hydroxyl group is a powerful activating ortho-, para-director. However, the fluorine atoms have a more complex influence. While halogens are generally deactivating due to their inductive effect, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. wikipedia.orglibretexts.org The fluorine atom's +M effect can partially offset its strong -I effect, making the para position, in particular, more susceptible to electrophilic attack than would be expected from inductive effects alone. wikipedia.org For this compound, electrophilic attack is predicted to occur at the C6 position, which is para to the C3-fluorine and ortho to the hydroxyl group, and activated by both. The C5 position is also activated by the hydroxyl group (ortho) but is adjacent to the electron-withdrawing hydroxymethyl group.

The directing effects of substituents in electrophilic aromatic substitution are summarized in the table below, which helps in predicting the most probable sites of reaction for this compound.

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-OH-I (weak)+M (strong)ActivatingOrtho, Para
-F-I (strong)+M (weak)DeactivatingOrtho, Para
-CH₂OH-I (weak)NoneDeactivatingMeta

The interplay of these effects suggests that the hydroxyl group's activating and directing influence is dominant, with the fluorine atoms modulating the reactivity of the available positions.

While specific catalytic cycle analyses for transformations involving this compound are not extensively detailed in the available literature, analogies can be drawn from studies on similar phenolic compounds. For instance, in catalytic oxidation reactions, a common pathway involves the coordination of the phenolic hydroxyl group to a metal center. mdpi.com The catalytic cycle would typically proceed through the following general steps:

Substrate Binding: The phenol (B47542) derivative coordinates to the active site of the catalyst.

Oxidative Addition/Activation: The catalyst facilitates the activation of an oxidant (e.g., H₂O₂, O₂) or the substrate itself.

Transformation: The hydroxymethyl group could be oxidized to a formyl or carboxyl group.

Reductive Elimination/Product Release: The product dissociates from the catalyst, regenerating the active catalytic species.

For reactions involving the derivatization of the hydroxymethyl group, such as conversion to a benzyl (B1604629) halide, catalytic processes can facilitate the activation of the C-O bond. rsc.org

Mechanistic Pathways of Derivatization Reactions

Derivatization of this compound can occur at the hydroxyl group, the hydroxymethyl group, or the aromatic core, each following distinct mechanistic pathways.

Electrophilic Attack: As discussed, the aromatic ring of this compound is activated towards electrophilic attack, primarily at the positions ortho and para to the strongly activating hydroxyl group. The mechanism for electrophilic aromatic substitution proceeds through a two-step addition-elimination pathway. masterorganicchemistry.combyjus.comlumenlearning.com

Formation of the Sigma Complex: The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comlumenlearning.com The stability of this intermediate is crucial, and the positive charge is delocalized across the ring, including onto the oxygen of the hydroxyl group and the fluorine atoms, which can offer some resonance stabilization.

Deprotonation: A base removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. byjus.comlumenlearning.com This step is typically fast. masterorganicchemistry.com

Nucleophilic Attack: Nucleophilic aromatic substitution (SₙAr) on the ring is generally disfavored due to the high electron density of the aromatic system. However, the presence of the strongly electron-withdrawing fluorine atoms can make the ring more susceptible to nucleophilic attack, particularly at the carbon atoms to which they are attached. nih.gov The SₙAr mechanism also proceeds in two steps:

Nucleophilic Addition: A strong nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Loss of the Leaving Group: The leaving group, in this case, a fluoride (B91410) ion, is expelled, and the aromaticity of the ring is restored.

For this compound, nucleophilic attack would be most likely at the C2 or C3 positions.

Under certain reaction conditions, particularly with Lewis or Brønsted acids, phenolic compounds can undergo rearrangement reactions. The Fries rearrangement, for example, involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically to the ortho and para positions. sigmaaldrich.com While not a direct reaction of this compound itself, its ester derivatives could potentially undergo this rearrangement, leading to the formation of acylated phenol byproducts.

During electrophilic substitution reactions, the formation of isomeric byproducts is always a possibility, depending on the fine balance of electronic and steric effects. Although the C6 position is electronically favored, some substitution might occur at the C5 position, leading to a mixture of products.

In Silico Mechanistic Studies and Validation with Experimental Kinetic Data

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the factors that control reactivity and selectivity. rsc.orgescholarship.orgscielo.br For a molecule like this compound, in silico studies can offer valuable insights that complement experimental investigations.

Density Functional Theory (DFT) calculations can be employed to model the potential energy surfaces of reactions involving this compound. Such calculations can determine the geometries and energies of reactants, transition states, and products, allowing for the determination of activation barriers and reaction enthalpies. escholarship.org This information is critical for understanding the feasibility of different reaction pathways and predicting the major products. For example, DFT could be used to compare the activation energies for electrophilic attack at the C5 and C6 positions to rationalize the observed regioselectivity.

Molecular dynamics simulations can provide insights into the dynamic aspects of the reaction, including the role of the solvent and the conformational flexibility of the molecule. escholarship.org

Experimental kinetic studies are essential for validating the predictions of computational models. By measuring reaction rates under different conditions (e.g., varying temperature, concentration, catalyst), one can determine experimental activation parameters (e.g., activation energy, enthalpy, and entropy). mdpi.comjournalirjpac.com These experimental values can then be compared with the computationally derived parameters to assess the accuracy of the theoretical model. A good correlation between experimental and computational data provides strong evidence for the proposed reaction mechanism. For substituted phenols, kinetic studies have been used to correlate substituent effects with reaction rates, providing a quantitative understanding of their electronic influence. mdpi.comjournalirjpac.comresearchgate.netcmu.edu

The table below illustrates the type of data that can be obtained from combined experimental and computational studies to support a proposed reaction mechanism.

Reaction ParameterExperimental DeterminationComputational (in silico) PredictionPurpose of Comparison
Reaction Rate Constant (k) Spectroscopic monitoring of reactant/product concentration over time. mdpi.comresearchgate.netNot directly calculated, but related to the activation energy.Validation of the computed energy barrier.
Activation Energy (Eₐ) Arrhenius plot (ln(k) vs. 1/T). journalirjpac.comcmu.eduDifference in energy between the transition state and reactants.Direct comparison to validate the transition state theory model.
Regioisomer Ratio Chromatographic or spectroscopic analysis of the product mixture.Comparison of the activation energies for pathways leading to different isomers.To predict and explain the observed regioselectivity.
Intermediate Identification Spectroscopic techniques (e.g., NMR, IR) under specific conditions.Calculation of the structure and stability of proposed intermediates (e.g., sigma complex).To confirm the existence and nature of transient species in the reaction pathway.

By integrating in silico mechanistic studies with experimental kinetic data, a comprehensive and detailed understanding of the reactions involving this compound can be achieved.

Role As a Building Block in Advanced Organic Synthesis and Chemical Materials

Intermediate in Complex Molecule Synthesis

The presence of three distinct functional groups—a phenolic hydroxyl, a benzylic alcohol, and a difluorinated aromatic ring—makes 2,3-Difluoro-4-(hydroxymethyl)phenol a valuable intermediate in the synthesis of a wide array of complex organic molecules. The interplay of these functionalities allows for sequential and regioselective transformations, providing access to diverse molecular scaffolds.

The structural motifs of pyrazoles, quinolines, and nucleosides are central to many biologically active compounds. While direct literature examples detailing the use of this compound in the synthesis of these specific heterocycles are not extensively documented, its chemical nature suggests a high potential for such applications.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. The phenolic ring of this compound could be elaborated to introduce the necessary dicarbonyl functionality. For instance, acylation of the phenol (B47542) followed by further functionalization could yield a suitable precursor. The fluorine atoms would remain on the periphery of the resulting pyrazole, potentially enhancing its biological activity through modulation of its lipophilicity and metabolic stability.

Quinolines: Several classic methods for quinoline (B57606) synthesis, such as the Gould-Jacobs reaction, utilize aniline (B41778) derivatives and a three-carbon component. The phenolic hydroxyl group of this compound could be converted to an amino group through established synthetic routes, thereby transforming it into a fluorinated aniline precursor. This aniline could then be reacted with appropriate reagents to construct the quinoline core, with the difluoro and hydroxymethyl substituents providing handles for further diversification.

Nucleosides: The synthesis of nucleoside analogues often involves the coupling of a modified sugar moiety with a heterocyclic base. The hydroxymethyl group of this compound could potentially be transformed into a functionalized side chain that mimics a part of the ribose or deoxyribose sugar. Alternatively, the entire molecule could be incorporated as a novel, non-traditional base, which could then be glycosylated to form a new class of fluorinated nucleoside analogues. The fluorine atoms would likely influence the electronic properties of the base and its interaction with biological targets.

Table 1: Potential Synthetic Pathways to Bioactive Scaffolds
Target ScaffoldPotential Synthetic Approach Utilizing this compoundKey Transformation
PyrazoleFunctionalization of the phenol to a 1,3-dicarbonyl derivative followed by condensation with hydrazine.Acylation and subsequent Claisen condensation.
QuinolineConversion of the phenolic hydroxyl to an amino group, followed by reaction with a β-ketoester.Buchwald-Hartwig amination or similar methods.
NucleosideModification of the hydroxymethyl group and subsequent coupling with a sugar derivative, or use as a novel base for glycosylation.Mitsunobu reaction or palladium-catalyzed glycosylation.

The concept of the chiral pool leverages readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. As this compound is an achiral synthetic compound, it is not a direct member of the chiral pool. However, its rigid and functionalized aromatic structure makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis.

The phenolic hydroxyl and benzylic alcohol groups provide convenient points for the attachment of chiral auxiliaries or for the construction of a chiral environment around a metal center. For example, the phenol could be etherified with a chiral alkyl halide, or the alcohol could be esterified with a chiral carboxylic acid. More sophisticated approaches could involve the synthesis of bidentate or tridentate ligands incorporating the 2,3-difluorophenyl moiety. The fluorine atoms could exert significant electronic effects on the catalytic center, potentially influencing the enantioselectivity of the catalyzed reaction. While specific applications of this compound in asymmetric catalyst design are not yet reported, the principles of ligand design suggest its potential in this area.

Contributions to Fluorine Chemistry Research

The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, impart distinct reactivity patterns to fluorinated organic molecules. Difluorinated phenols, in particular, are subjects of interest for exploring these unique chemical behaviors.

The presence of two adjacent fluorine atoms on the phenol ring of this compound significantly influences its reactivity. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic hydroxyl group and activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles under relatively mild conditions, providing a pathway to highly substituted aromatic compounds that would be difficult to access otherwise.

Furthermore, the ortho and meta positioning of the fluorine atoms relative to the hydroxyl group creates a unique electronic environment that can direct the regioselectivity of electrophilic aromatic substitution reactions. Research in this area aims to understand and predict the outcomes of such reactions, thereby expanding the synthetic chemist's toolkit for the construction of complex fluorinated molecules.

Fluorinated compounds are of great interest in materials science due to their unique properties, which include high thermal stability, chemical resistance, and specific optical and electronic characteristics. Fluorinated phenols are known to be key intermediates in the synthesis of fluorine-containing liquid crystal monomers.

The combination of the rigid aromatic core, the polar hydroxyl and hydroxymethyl groups, and the lipophilic fluorine atoms in this compound makes it a promising building block for the creation of functional materials. For instance, it could be incorporated into polymers to enhance their thermal stability and modify their surface properties. The hydroxyl and hydroxymethyl groups also offer sites for polymerization or for grafting onto other material surfaces. The development of new fluorinated scaffolds from this and similar molecules could lead to the creation of advanced materials with applications in electronics, optics, and coatings.

Applications in Analytical and Diagnostic Probes (Chemical Probes, in vitro applications)

The unique spectroscopic properties of fluorine, particularly its utility in ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy, have led to the development of fluorinated molecules as probes for biological and chemical systems. The ¹⁹F nucleus has a high gyromagnetic ratio and a 100% natural abundance, making it a sensitive nucleus for NMR studies.

Given that there is no natural fluorine background in biological systems, ¹⁹F-NMR can be used to selectively monitor the presence and environment of a fluorinated probe in vitro. The chemical shift of the fluorine atoms in this compound would be sensitive to the local chemical environment, including pH, polarity, and binding to other molecules. This sensitivity could be exploited to design chemical probes for various applications. For example, by attaching a recognition moiety to the hydroxymethyl or phenolic group, the molecule could be targeted to a specific biological molecule or cellular compartment. Changes in the ¹⁹F-NMR spectrum upon binding or in response to a change in the local environment could then be used to report on these events.

Additionally, some fluorinated phenols have been investigated as pH-sensitive probes. The pKa of the phenolic hydroxyl group is influenced by the fluorine substituents, and changes in the UV-visible or fluorescence spectrum upon ionization can be used to measure pH. While the specific application of this compound as a diagnostic probe is an area for future research, its structural features make it a compelling candidate for such development.

Table 2: Properties and Potential Applications in Probe Development
PropertyRelevance to Analytical/Diagnostic ProbesPotential Application
Presence of ¹⁹F atomsEnables detection by ¹⁹F-NMR with high sensitivity and no biological background.In vitro monitoring of molecular interactions or environmental changes.
Environmentally sensitive ¹⁹F chemical shiftsThe chemical shifts of the fluorine atoms can change in response to local polarity, pH, or binding events.Development of responsive probes for biological assays.
Phenolic hydroxyl groupThe pKa of the phenol is influenced by the fluorine atoms, and its ionization state can be monitored spectroscopically.Design of pH-sensitive fluorescent or colorimetric probes.
Hydroxymethyl groupProvides a site for conjugation to targeting moieties or other reporter groups.Creation of targeted probes for specific biomolecules or cellular locations.

Design of Fluorescent Probes for Biological Research

While direct synthesis of fluorescent probes from this compound is not yet extensively documented, its structural motifs are highly relevant to the design of advanced fluorescent probes, particularly those based on coumarin (B35378) and other fluorophores. The presence of fluorine atoms can significantly enhance the photophysical properties of a fluorescent dye.

The strategic incorporation of fluorine into fluorescent molecules can lead to several advantages:

Enhanced Quantum Yield: Fluorine substitution can increase the fluorescence quantum yield, resulting in brighter probes.

Improved Photostability: Fluorinated dyes often exhibit greater resistance to photobleaching, allowing for longer imaging experiments.

Modulation of Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within a fluorophore, leading to shifts in excitation and emission wavelengths.

This compound can be envisioned as a precursor for various fluorescent scaffolds. For instance, oxidation of the hydroxymethyl group to an aldehyde would yield 2,3-difluoro-4-hydroxybenzaldehyde (B1323130), a versatile intermediate for the synthesis of coumarin-based probes through reactions like the Knoevenagel condensation. The resulting difluorinated coumarins would be expected to exhibit altered photophysical properties compared to their non-fluorinated analogs, potentially leading to probes with improved sensitivity and utility in biological imaging.

The synthesis of various fluorinated fluorescent probes often starts from fluorinated phenols or benzaldehydes. For example, 2,3-Difluoro-4-hydroxybenzaldehyde is a known synthetic intermediate, highlighting the potential of the parent alcohol in this field. chemicalbook.comnbinno.comnbinno.com The development of novel fluorescent probes is a dynamic area of research, and the unique substitution pattern of this compound makes it a promising candidate for the creation of next-generation imaging agents.

Table 1: Potential Synthetic Utility of this compound in Fluorescent Probe Design

Precursor FunctionalityPotential ReactionResulting Fluorophore Class
Phenolic HydroxylEtherification with a fluorophoreFunctionalized fluorescent probes
Hydroxymethyl GroupOxidation to aldehydePrecursor for coumarins, stilbenes
Aromatic RingPalladium-catalyzed cross-couplingExtended π-conjugated systems

Chemical Tools for Mechanistic Biological Studies

The application of this compound as a building block for chemical tools in mechanistic biological studies, particularly in the realm of enzyme inhibition, is supported by a growing body of literature on the role of fluorinated compounds in medicinal chemistry. tandfonline.comnih.govnih.gov Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, make it a valuable element in the design of potent and selective enzyme inhibitors. nih.govresearchgate.net

The introduction of fluorine into a molecule can influence its biological activity in several ways:

Metabolic Stability: The C-F bond is exceptionally strong, which can block metabolic pathways at that position, leading to an increased half-life of a drug candidate. tandfonline.com

Binding Affinity: Fluorine can participate in favorable interactions with enzyme active sites, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity. acs.org

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to a biological target.

A key application of fluorinated phenols and benzyl (B1604629) alcohols is in the development of inhibitors for a variety of enzymes. For instance, fluorinated pyrazoles derived from fluorinated phenyl precursors have shown enhanced inhibitory activity against nitric oxide synthases (NOS). mdpi.com The 2,3-difluoro-4-hydroxyphenyl moiety is a particularly interesting scaffold for inhibitor design.

Research in the development of inhibitors for human carbonic anhydrases has demonstrated the utility of fluorinated phenyl groups in achieving potent and isoform-selective inhibition. nih.govnih.govmdpi.comresearchgate.net While not directly employing this compound, these studies underscore the importance of the fluorinated phenol motif in inhibitor design.

Furthermore, the hydroxymethyl group of this compound can serve as a handle for further chemical modification, allowing for the attachment of other pharmacophoric groups or for linking to a larger molecular scaffold. The biological activity of benzyl alcohol derivatives has been explored in various contexts, including their use as antimicrobial agents. google.com

The mechanistic advantages of using fluorinated compounds in enzyme inhibitor development are significant. The ¹⁹F nucleus is NMR-active, allowing for the use of ¹⁹F NMR spectroscopy to study enzyme-inhibitor interactions and reaction mechanisms in detail. nih.govresearchgate.net This "bio-orthogonal" reporter provides a powerful tool for probing biological systems.

Table 2: Research Findings on Related Fluorinated Compounds in Mechanistic Studies

Compound ClassBiological Target/ApplicationKey Findings
Fluorinated Quinoline DerivativesTriple-Negative Breast CancerInduction of cytotoxicity through reactive oxygen species (ROS) generation. acs.org
Fluorinated PyrazolesNitric Oxide Synthases (NOS)Fluorine substitution enhances inhibitory activity and selectivity. mdpi.com
Fluorinated PhenolsGABA-AT InhibitorsAct as lipophilic bioisosteres of carboxylic acids, facilitating blood-brain barrier penetration. tandfonline.com
Fluorinated Benzyl AlcoholsGeneral Synthetic UtilityCan be activated for Friedel-Crafts reactions to form complex diarylmethanes. rsc.org

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthetic methods to reduce its environmental impact. chemistryjournals.net Traditional synthesis of fluorinated phenols often involves harsh reagents and generates significant waste. google.com Consequently, a key area of future research for 2,3-Difluoro-4-(hydroxymethyl)phenol is the development of greener synthetic pathways. This includes the use of alternative solvents like water, ionic liquids, and supercritical fluids, which are less toxic and more sustainable than traditional organic solvents. chemistryjournals.net Methodologies that improve atom economy and reduce energy consumption, such as microwave-assisted synthesis, are also being explored. chemistryjournals.net For instance, greener routes for producing fluoroaromatics using reagents like copper (II) fluoride (B91410) are being investigated to minimize waste. researchgate.net The development of a one-pot deoxyfluorination of phenols that is scalable and applicable to a variety of substrates represents a significant step forward in this area. acs.org

Biocatalytic Approaches to Fluorinated Phenols

Biocatalysis is emerging as a powerful tool for the synthesis of fluorinated compounds under mild conditions. nih.gov Enzymes offer high selectivity and can reduce the need for protecting groups and harsh reagents. nih.gov Research into the enzymatic synthesis of fluorinated compounds has identified several enzyme classes, including cytochrome P450 enzymes, lipases, and fluorinases, that can be harnessed for this purpose. nih.gov The direct formation of a C-F bond by a fluorinase is considered a particularly effective and promising method. nih.gov Furthermore, biocatalytic approaches are being explored for the synthesis of fluorinated polymers, such as polyesters, from fluorinated diols. nih.gov The application of these biocatalytic methods to the synthesis of this compound could offer a significantly more sustainable and efficient production route.

Exploration of Unconventional Reactivity and Novel Catalytic Systems

The unique properties imparted by fluorine atoms mean that the development of novel methods for their selective introduction into organic molecules is of great interest. mdpi.comthieme-connect.com Future research will likely focus on exploring the unconventional reactivity of this compound and developing novel catalytic systems for its synthesis and modification. This includes the use of transition metal catalysts, photocatalysts, and organocatalysts to achieve site-selective fluorination under mild conditions. mdpi.com For example, silver-catalyzed decarboxylative fluorination has shown high chemoselectivity and functional group tolerance. mdpi.com The development of new deoxyfluorination reagents that allow for the direct conversion of phenols to aryl fluorides is another active area of research. nih.gov These advancements will enable more efficient and versatile syntheses of this compound and its derivatives.

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational modeling and artificial intelligence are revolutionizing materials design by allowing for the prediction of material properties before synthesis. mit.edu These predictive tools can significantly accelerate the discovery and development of new materials with desired functionalities. sustainability-directory.comnih.gov For fluorinated compounds like this compound, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) can be used to model their behavior and predict their properties. sustainability-directory.com This "in silico" approach can guide the design of new polymers and materials incorporating this fluorinated phenol (B47542), optimizing for characteristics such as thermal stability, chemical resistance, and electrical properties. nih.gov For instance, computational fluid dynamics (CFD) models are already being used to predict erosion-prone areas in pipelines used in the fluorine chemical industry. mdpi.com

Integration with High-Throughput Experimentation and Automation in Discovery

The integration of high-throughput experimentation and automation is transforming the field of chemical synthesis, enabling the rapid screening of large numbers of compounds and reaction conditions. nih.gov For fluorinated compounds, 19F NMR has emerged as a powerful technique for high-throughput screening due to the high sensitivity of the 19F nucleus and the lack of signal overlap with other molecules. eurekaselect.comresearchgate.netbenthamdirect.com Automated synthesis platforms, which can perform multiple reaction steps without human intervention, are also becoming increasingly prevalent. researchgate.netchemrxiv.orgeurekalert.org These automated systems can accelerate the discovery of new synthetic routes and the optimization of reaction conditions for the production of this compound. nih.gov The ability to digitally encode and transfer synthesis protocols enhances reproducibility and facilitates collaboration. eurekalert.org

Expanding Applications in Specialized Chemical Fields (non-clinical, non-safety focused)

While the initial interest in many fluorinated compounds lies in their potential pharmaceutical applications, there is a growing focus on their use in other specialized chemical fields. For this compound, its hydroxymethyl and phenol functionalities make it a versatile building block for polymer synthesis. google.comwikipedia.org Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, low friction coefficients, and unique electrical properties. nih.gov These properties make them suitable for a wide range of advanced applications, including the development of smart materials for sensors, actuators, and microfluidic devices. nih.gov The incorporation of this compound into phenol formaldehyde (B43269) resins or other polymers could lead to new materials with enhanced performance characteristics for use in coatings, adhesives, and molding materials. google.comwikipedia.org

Q & A

Basic: What are the standard synthetic methodologies for preparing 2,3-Difluoro-4-(hydroxymethyl)phenol?

Answer:
The synthesis typically involves selective fluorination and hydroxymethylation. For example, one protocol starts with 2,3-difluoro-4’-(4-propylcyclohexyl)-[1,1’-biphenyl]-4-ol, reacted with iodides (e.g., i19) in acetone under reflux with K₂CO₃ as a base. Purification via flash chromatography (C18 reverse-phase, acetonitrile/water) and recrystallization in ethanol yields the product as colorless crystals (82% yield). Structural confirmation is achieved via ¹H/¹³C NMR and HPLC (99.6% purity) .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:
Key techniques include:

  • ¹H NMR (CDCl₃): Peaks at δ 6.95–7.25 ppm (aromatic protons), δ 4.65 ppm (hydroxymethyl -CH₂-), and δ 1.20–2.80 ppm (alkyl/cyclohexyl groups). Coupling constants (e.g., J = 8.5 Hz for ortho-fluorine interactions) validate substituent positions.
  • ¹³C NMR: Signals near δ 150–160 ppm (C-F), δ 65 ppm (hydroxymethyl carbon), and δ 110–140 ppm (aromatic carbons).
  • HPLC (C18 column): Retention time and UV absorption (230/265 nm) ensure purity .

Advanced: How does the hydroxymethyl group influence reactivity in polymer or conjugate synthesis?

Answer:
The hydroxymethyl (-CH₂OH) group participates in condensation reactions, forming methylene bridges (e.g., in phenol-formaldehyde resins). Under acidic/alkaline conditions, it reacts with free ortho/para sites on aromatic rings or with other hydroxymethyl groups, enabling crosslinking. Computational studies suggest fluorine atoms at positions 2 and 3 sterically hinder reactivity, requiring optimized conditions (e.g., elevated temperatures or catalysts like Na₂CO₃) to enhance conjugation efficiency .

Advanced: How do fluorination patterns (2,3-difluoro) affect electronic and steric properties in reactions?

Answer:

  • Electronic Effects: Fluorine’s electronegativity deactivates the aromatic ring, reducing nucleophilic substitution rates. This necessitates stronger bases (e.g., Cs₂CO₃) for etherification or esterification.
  • Steric Effects: Ortho-fluorine atoms create steric hindrance, limiting access to the hydroxymethyl group. For example, in morpholinoethoxy derivatives, bulky substituents require longer reaction times (e.g., 12–24 hrs at 70°C) .

Advanced: How can conflicting data on reaction yields or purity across studies be resolved?

Answer:
Discrepancies often arise from:

  • Reagent Ratios: Variations in stoichiometry (e.g., 1:1 vs. 1:2 substrate/catalyst ratios).
  • Purification Methods: Reverse-phase chromatography vs. distillation.
  • Analytical Conditions: HPLC column type (C8 vs. C18) or detection wavelengths.
    To reconcile data, replicate experiments using standardized protocols (e.g., USP guidelines) and validate via interlaboratory comparisons .

Advanced: What computational tools are recommended for modeling crystallographic or mechanistic studies of this compound?

Answer:

  • SHELX Suite: For X-ray crystallography refinement, SHELXL handles high-resolution or twinned data, while SHELXD/SHELXE aid in experimental phasing.
  • DFT Calculations: Gaussian or ORCA can model fluorine’s electronic effects and predict reaction pathways (e.g., Fukui indices for electrophilic attack sites).
  • Molecular Dynamics (MD): GROMACS simulates polymer crosslinking dynamics in resin systems .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats.
  • Ventilation: Use fume hoods due to potential gas evolution (e.g., CO₂ during carboxylation).
  • First Aid: For skin contact, rinse with water; for inhalation, move to fresh air. Emergency services should be notified if ingested .

Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Answer:
It serves as a precursor for morpholinoethoxy benzylidene derivatives in kinase inhibitors. Key steps include:

  • Mitsunobu Reaction: Coupling with tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate using tetramethylazodicarboxamide (TMAD).
  • LCMS Monitoring: Track intermediates (e.g., m/z 412 [M+H]⁺) and confirm purity (>95%) via QC-SMD-TFA05 HPLC conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.